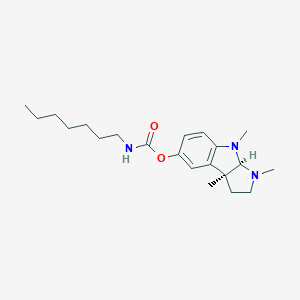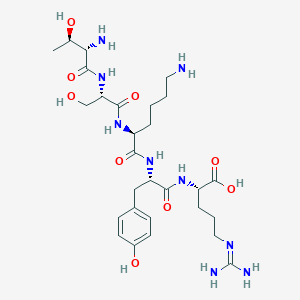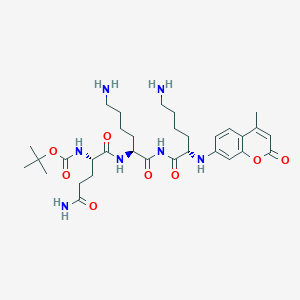
Eptastigmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eptastigmine is a novel acetylcholinesterase inhibitor that has gained attention due to its potential therapeutic applications. It is a member of the carbamate family of compounds and has been shown to have a high affinity for acetylcholinesterase (AChE) enzymes. Eptastigmine has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Eptastigmine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent Eptastigmine inhibitor and has been investigated as a treatment for Alzheimer's disease, Parkinson's disease, and myasthenia gravis. Eptastigmine has also been studied for its potential use as a pesticide due to its ability to inhibit Eptastigmine enzymes in insects.
Wirkmechanismus
Eptastigmine works by inhibiting the activity of Eptastigmine enzymes. Eptastigmine is an enzyme that breaks down acetylcholine, a neurotransmitter that is critical for the proper functioning of the nervous system. By inhibiting the activity of Eptastigmine, eptastigmine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Eptastigmine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Eptastigmine has also been shown to improve muscle function in patients with myasthenia gravis. Additionally, eptastigmine has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of eptastigmine in lab experiments is its high affinity for Eptastigmine enzymes. This makes it a potent inhibitor of Eptastigmine activity, allowing researchers to study the effects of increased acetylcholine levels in the brain. However, one limitation of eptastigmine is its potential toxicity. Eptastigmine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for eptastigmine research. One area of interest is the development of eptastigmine derivatives that are more potent and less toxic than the original compound. Another area of interest is the investigation of eptastigmine as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, eptastigmine may have potential applications in the field of insect control, as a more environmentally friendly alternative to traditional pesticides.
Synthesemethoden
Eptastigmine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,2-diaminoethane with methyl isocyanate. This reaction results in the formation of eptastigmine as a white crystalline powder. Another method involves the reaction of 1,2-diaminoethane with ethyl isocyanate. This method has been shown to produce higher yields of eptastigmine than the first method.
Eigenschaften
CAS-Nummer |
101246-68-8 |
|---|---|
Molekularformel |
C21H33N3O2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |
InChI |
InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |
InChI-Schlüssel |
RRGMXBQMCUKRLH-CTNGQTDRSA-N |
Isomerische SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |
SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
Kanonische SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
Synonyme |
eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















